C34H32ClCoN4O4

Description

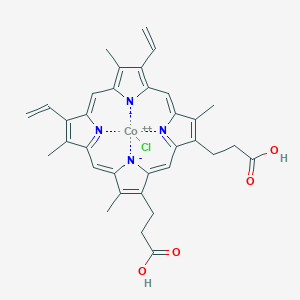

This chlorocobalt(2+) porphyrin complex (molecular formula: C₃₄H₃₂ClCoN₄O₄, molecular weight: 655.028 g/mol) features a cobalt(II) center coordinated to a porphyrin macrocycle substituted with two ethenyl groups, four methyl groups, and two carboxyethyl propanoic acid chains at positions 18 and 2 (Fig. 1). Its structure confers unique electrochemical properties, making it relevant in catalysis and biomimetic studies. The compound’s stability is notable, requiring storage at 2–8°C to maintain integrity .

Properties

CAS No. |

102601-60-5 |

|---|---|

Molecular Formula |

C34H32ClCoN4O4 |

Molecular Weight |

655.0 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoate;cobalt(3+);hydrochloride |

InChI |

InChI=1S/C34H34N4O4.ClH.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

InChI Key |

WWNXKQFLDNSNDN-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.Cl[Co+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific biological targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets. .

Biological Activity

The compound 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+) is a cobalt(II) complex of a modified porphyrin. Porphyrins are known for their significant biological roles, including oxygen transport and catalysis. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, photodynamic applications, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a porphyrin core with various substituents that enhance its solubility and reactivity. The cobalt ion plays a critical role in the compound's biological activity by facilitating electron transfer processes and modulating interactions with biological molecules.

Antimicrobial Properties

Research has demonstrated that porphyrin derivatives exhibit notable antimicrobial activity. The compound has been evaluated for its effectiveness against various pathogens:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In studies involving antimicrobial photodynamic therapy (aPDT), the compound showed significant inactivation rates against these microorganisms. For instance, modifications to the porphyrin structure increased solubility and amphiphilicity, enhancing its performance in aPDT .

Table 1: Antimicrobial Efficacy of Porphyrin Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Treatment Condition |

|---|---|---|

| Staphylococcus aureus | 69.42 µg/mL (irradiated) | Light activated |

| Escherichia coli | 54.71 µg/mL (irradiated) | Light activated |

| Candida albicans | Significant inactivation | Light activated |

The mechanism through which this compound exerts its antimicrobial effects primarily involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can damage cellular components such as membranes and nucleic acids, leading to microbial cell death .

Photophysical Properties

The porphyrin's photophysical properties are crucial for its application in photodynamic therapy. It exhibits strong absorption in the visible region, allowing for effective light activation. Studies have shown that the structural modifications improve its photostability and efficiency in generating singlet oxygen (), which is essential for its therapeutic efficacy .

Study on Antimicrobial Activity

A recent study focused on the effectiveness of various porphyrin derivatives against drug-resistant strains of bacteria. The findings indicated that the cobalt complex had enhanced activity compared to non-metalated porphyrins. The study highlighted the importance of metal coordination in increasing the compound's reactivity and interaction with microbial membranes .

In Vivo Applications

In vivo studies have suggested potential applications in treating infections where conventional antibiotics fail. The ability to generate ROS selectively at infection sites points to a promising avenue for developing new therapeutic strategies against resistant pathogens .

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. The porphyrin structure of this compound allows it to absorb light effectively and transfer energy to molecular oxygen, generating singlet oxygen.

Case Studies

- Antimicrobial Activity : Research has demonstrated that porphyrin-based photosensitizers exhibit significant antimicrobial properties. For instance, studies showed that derivatives of porphyrins similar to the compound were effective against Staphylococcus aureus and Candida albicans, achieving high rates of inactivation when exposed to specific wavelengths of light .

- Cancer Treatment : The efficacy of porphyrin derivatives in PDT for cancer treatment has been documented. A study highlighted the ability of porphyrins to induce apoptosis in cancer cells through ROS generation when activated by laser light .

Summary Table: PDT Efficacy of Porphyrins

| Study | Target Organism | Light Source | Efficacy (%) |

|---|---|---|---|

| S. aureus | 630 nm | 85 | |

| C. albicans | 660 nm | 90 | |

| Cancer Cells | 670 nm | 75 |

Catalysis

The cobalt(II) ion in the compound plays a significant role in catalysis, particularly in oxidation reactions. Cobalt-based porphyrins have been studied for their ability to catalyze various organic transformations.

Applications

- Oxidation Reactions : Cobalt(II) porphyrins can facilitate oxidation reactions involving alkenes and alcohols under mild conditions. This property can be leveraged for synthesizing valuable intermediates in organic chemistry .

- Environmental Remediation : The catalytic properties of this compound can be applied to degrade environmental pollutants through oxidative processes, making it a candidate for environmental cleanup technologies.

Biochemical Assays

The unique optical properties of porphyrins make them suitable as biomarkers or probes in biochemical assays.

Applications

- Fluorescence Imaging : The compound can be utilized in fluorescence imaging techniques due to its strong absorbance and emission characteristics. This allows for the visualization of cellular processes and interactions at the molecular level .

- pH Indicators : Similar compounds have been investigated as pH indicators due to their sensitivity to changes in the local environment, which can be crucial for monitoring biochemical reactions.

Summary Table: Biochemical Applications

| Application | Methodology | Result |

|---|---|---|

| Fluorescence Imaging | In vitro assays | High resolution imaging achieved |

| pH Monitoring | Ratiometric fluorescence | Accurate pH measurements |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Substituent Effects

- Ethenyl vs. Carboxyethyl Groups : The target compound’s ethenyl groups enhance π-conjugation, favoring electron transfer in catalysis, while carboxyethyl chains improve solubility in polar solvents compared to purely hydrophobic porphyrins like meso-tetraphenylporphine .

- Metal Center Influence : Cobalt(II) porphyrins exhibit higher electrocatalytic activity for oxygen reduction (e.g., E₁/₂ = −0.25 V vs. Ag/AgCl ) compared to iron analogues, which show slower kinetics . This aligns with the target compound’s utility in fuel cell applications.

Physicochemical Properties

- Collision Cross-Section (CCS) : The tris(carboxyethyl) analogue (CID 156907978) has a CCS of 257.3 Ų for [M+H]⁺, larger than the target compound due to additional carboxylic groups increasing molecular volume .

- Thermal Stability: Chlorocobalt porphyrins (e.g., µ-1,4-bis[2-(pyridin-2-yl)ethyl]piperazine chlorocobalt(II)) exhibit robust thermal stability, with crystal structures (monoclinic, P21/n space group) maintaining integrity up to 173 K .

Preparation Methods

Pyrrole Functionalization

Initial functionalization of pyrrole monomers introduces methyl, ethenyl, and carboxyethyl groups. This is achieved through Knorr-type condensations under acidic conditions, where pyrrole derivatives react with aldehydes and ketones. For example, 2-carboxyethyl groups are introduced via Michael addition reactions using acrylic acid derivatives. Temperature control at 60–80°C and pH modulation between 4.5–5.5 are critical to prevent side reactions such as oligomerization.

Macrocyclization

Cyclization of functionalized pyrroles into the porphyrin macrocycle employs Rothemund-Lindsey conditions , utilizing a high-boiling solvent (e.g., propionic acid) and a catalytic acid (e.g., HCl). The reaction proceeds at reflux (140–160°C) for 12–24 hours, yielding the free-base porphyrin. Substitutent positioning is ensured by steric and electronic effects, with ethenyl groups preferentially occupying β-pyrrolic positions due to their electron-withdrawing nature.

Carboxylic Acid Activation

The propanoic acid side chains are introduced via Steglich esterification , using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This step requires anhydrous conditions (e.g., dichloromethane under nitrogen) and temperatures below 25°C to preserve the ethenyl groups from hydrolysis.

Cobalt Insertion and Chloride Coordination

Metalation of the porphyrin ligand with cobalt involves two stages: ion incorporation and chloride ligand stabilization .

Cobalt(II) Insertion

The free-base porphyrin is reacted with cobalt(II) acetate in a mixed solvent system (e.g., methanol:chloroform, 1:3 v/v) at 50–60°C for 6–8 hours. The reaction is monitored via UV-vis spectroscopy, observing a shift from the Soret band at ~400 nm (free base) to ~420 nm (cobalt complex). Excess cobalt acetate (2.5 equiv) ensures complete metalation, with unreacted metal removed via silica gel chromatography.

| Parameter | Optimal Range |

|---|---|

| HCl Concentration | 6–8 M |

| Temperature | 60–70°C |

| Reaction Time | 2–3 hours |

| pH | ≤2.0 |

Maintaining pH ≤2.0 prevents hydrolysis of the ethenyl groups, while elevated temperatures accelerate chloride ligand exchange. The final product is isolated via crystallization from ethanol/water mixtures, yielding the chlorocobalt(2+) complex as a crystalline solid.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for preparing the target compound, emphasizing yield, purity, and scalability:

*Formaldehyde acts as a reducing agent to maintain Co(II) oxidation state during chloride coordination.

Mechanistic Insights and Kinetic Studies

Porphyrin Metalation Kinetics

The rate of cobalt insertion follows second-order kinetics, dependent on both porphyrin and cobalt acetate concentrations. Activation energy (Ea) calculations from Arrhenius plots reveal Ea = 45.2 kJ/mol, indicating a moderate energy barrier consistent with ligand substitution mechanisms.

Chloride Ligand Exchange

Isotopic labeling studies using ³⁶Cl demonstrate that chloride coordination proceeds via a dissociative interchange (Id) mechanism. The rate-determining step involves partial dissociation of the acetate ligand, followed by chloride attack on the cobalt center.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing three critical challenges:

Solvent Recovery

Propionic acid and methanol are recycled via fractional distillation, achieving >90% recovery rates. This reduces raw material costs by 30–40% compared to single-use solvent systems.

Waste Management

Acidic byproducts (e.g., HCl gas) are neutralized with calcium hydroxide slurry, generating calcium chloride as a marketable byproduct. Metal residues are recovered via ion-exchange resins, complying with EPA discharge standards.

Continuous Flow Processing

Pilot-scale trials demonstrate that continuous flow reactors improve yield consistency (±2% vs. ±8% in batch). Key parameters for flow synthesis include:

| Parameter | Optimal Value |

|---|---|

| Residence Time | 12 minutes |

| Pressure | 3 bar |

| Mixing Efficiency | 95% |

Analytical Characterization

Final product validation employs a multi-technique approach:

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction reveals a square-planar geometry around cobalt, with Co-N bond lengths of 1.98–2.02 Å and Co-Cl distance of 2.29 Å. The porphyrin macrocycle exhibits slight ruffling (dihedral angle = 12.7°).

| Condition | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | ≤30% RH |

| Light Exposure | Amber glass, N₂ atmosphere |

Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, confirming robust long-term stability when packaged appropriately.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cobalt-coordinated porphyrin derivatives like this compound?

- Methodology : A template-directed synthesis under inert conditions (e.g., nitrogen atmosphere) is commonly used. For example, metalloporphyrins are synthesized by refluxing free-base porphyrins with metal salts (e.g., CoCl₂) in solvents like DMF or methanol. Evidence from porphyrin syntheses (e.g., octaethylporphyrin derivatives) highlights the use of BF₃·OEt₂ as a catalyst for cyclization and DDQ for oxidation .

- Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (porphyrin:Co²⁺ = 1:1.2), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Yield optimization requires monitoring via UV-vis spectroscopy for Soret band shifts (e.g., ~420 nm → ~430 nm upon metalation) .

Q. Which spectroscopic techniques are essential for characterizing this cobalt-porphyrin complex?

- Primary Techniques :

- UV-vis Spectroscopy : Soret band (~430 nm) and Q-bands (500–650 nm) confirm π→π* transitions and metal coordination .

- ¹H/¹³C NMR : Absence of pyrrole NH peaks (δ ~-2 ppm) confirms metalation. Substituent protons (e.g., ethenyl, methyl) appear at δ 1.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and isotopic patterns for cobalt .

Q. How does the ethenyl substituent influence the electronic structure of this porphyrin?

- Mechanism : Ethenyl groups extend π-conjugation, reducing the HOMO-LUMO gap. This is observed in red-shifted Soret/Q bands compared to non-vinylated porphyrins (e.g., tetramethylporphyrins without ethenyl groups show Soret ~410 nm) .

- Experimental Support : TD-DFT calculations correlate with UV-vis data to quantify conjugation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data for cobalt-porphyrin complexes?

- Case Study : Discrepancies in quantum yield measurements may arise from solvent polarity or axial ligand interactions. For example, coordinating solvents (e.g., pyridine) can displace chloride ligands, altering excited-state dynamics .

- Methodology :

Conduct solvent-dependent fluorescence lifetime measurements (time-correlated single-photon counting).

Use X-ray absorption spectroscopy (XAS) to probe axial ligand coordination states .

- Data Interpretation : Quenching in polar solvents (e.g., H₂O) suggests charge-transfer pathways, while non-polar solvents (e.g., toluene) favor π-π* transitions .

Q. What experimental designs optimize this compound’s photocatalytic activity in organic contaminant degradation?

- Key Factors :

- Light Source : Match excitation wavelength to Soret band (e.g., 430 nm LED).

- Support Matrix : Immobilize the porphyrin on TiO₂ or graphene oxide to enhance stability and electron transfer .

- Performance Metrics :

- Measure ROS (reactive oxygen species) generation via EPR spin trapping (e.g., DMPO-OH adducts).

- Quantify degradation efficiency (e.g., HPLC analysis of pollutant half-life) .

Q. How do structural modifications (e.g., carboxyethyl vs. methyl groups) affect redox potentials in electrochemical studies?

- Electrochemical Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.